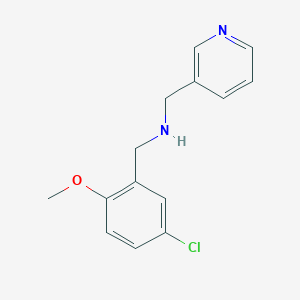![molecular formula C18H21BrN6O2S B499525 ({3-BROMO-5-METHOXY-4-[(PYRIDIN-3-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B499525.png)
({3-BROMO-5-METHOXY-4-[(PYRIDIN-3-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({3-BROMO-5-METHOXY-4-[(PYRIDIN-3-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound characterized by its unique structure, which includes a brominated benzyl group, a methoxy group, a pyridinylmethoxy group, and a tetrazolylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-BROMO-5-METHOXY-4-[(PYRIDIN-3-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
({3-BROMO-5-METHOXY-4-[(PYRIDIN-3-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the bromine atom.
Scientific Research Applications
({3-BROMO-5-METHOXY-4-[(PYRIDIN-3-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials with specialized properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of ({3-BROMO-5-METHOXY-4-[(PYRIDIN-3-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-methoxypyridine
- 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
({3-BROMO-5-METHOXY-4-[(PYRIDIN-3-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H21BrN6O2S |
|---|---|
Molecular Weight |
465.4g/mol |
IUPAC Name |
N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C18H21BrN6O2S/c1-25-18(22-23-24-25)28-7-6-21-11-14-8-15(19)17(16(9-14)26-2)27-12-13-4-3-5-20-10-13/h3-5,8-10,21H,6-7,11-12H2,1-2H3 |
InChI Key |
VTTRKBKQDSWHLZ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Br)OCC3=CN=CC=C3)OC |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Br)OCC3=CN=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499444.png)
![N-[(5-phenyl-2-furyl)methyl]-N-(2-pyridinylmethyl)amine](/img/structure/B499445.png)
![4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B499448.png)
![Methyl 5-[(3-chlorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B499449.png)
![2-(8-Tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-3-yl)phenyl methyl ether](/img/structure/B499450.png)
![4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid](/img/structure/B499451.png)

![N-[4-(dimethylamino)benzyl]-N-(4-methylbenzyl)amine](/img/structure/B499453.png)
![1-[5-(2-fluorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499454.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B499455.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B499457.png)
![N-[4-(dimethylamino)benzyl]-N-(4-fluorobenzyl)amine](/img/structure/B499459.png)
![1-[5-(2-fluorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B499460.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-(morpholin-4-yl)propan-1-amine](/img/structure/B499464.png)
